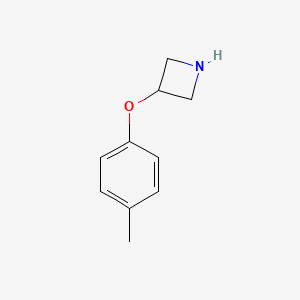

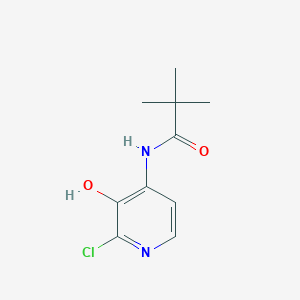

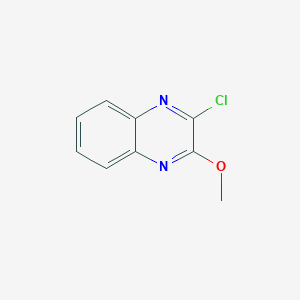

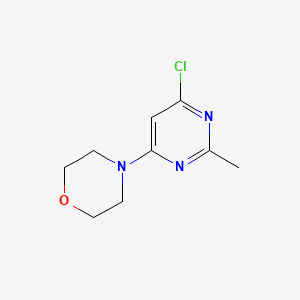

![molecular formula C15H11N3O3 B1320974 1-allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione CAS No. 76360-66-2](/img/structure/B1320974.png)

1-allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione” is a chemical compound . It is part of a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines .

Synthesis Analysis

These compounds were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of “1-allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione” is established based on spectral data, elemental analyses, and alternative synthetic routes whenever possible .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1-allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione” involve the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones .Applications De Recherche Scientifique

Cancer Research

This compound has shown potential in cancer research due to its ability to selectively target cancer cell lines. The structural features of the compound, particularly the 1H-pyrimido[4,5-d][1,3]oxazine moiety, may interact with specific biological pathways that are pertinent in cancer progression . Researchers are exploring its efficacy and selectivity in inhibiting the growth of cancerous cells.

Antimicrobial Applications

The antimicrobial activity of this compound is another area of interest. It has been tested against various microorganisms, and studies have reported minimum inhibitory concentrations (MICs), indicating its potential as a therapeutic agent against infectious diseases .

Synthesis of Derivatives

Chemists are interested in synthesizing new derivatives of 1-allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione to explore a broader range of biological activities. The modifications to its chemical structure could lead to compounds with enhanced properties or new applications .

Analytical Chemistry

As a reference material, 1-allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione serves an important role in analytical chemistry. It can be used to calibrate instruments or validate analytical methods, ensuring accuracy and reliability in chemical analysis .

Safety and Hazards

When handling “1-allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mécanisme D'action

Target of Action

The primary target of 1-allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione is various microorganisms, as it has demonstrated antimicrobial activity .

Mode of Action

It is known that the compound has antimicrobial activity, which suggests it may interact with targets in microorganisms to inhibit their growth or replication .

Biochemical Pathways

Given its antimicrobial activity, it likely interferes with essential biochemical processes in microorganisms, such as protein synthesis, cell wall synthesis, or dna replication .

Result of Action

The primary result of the action of 1-allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione is the inhibition of growth or replication of microorganisms, as evidenced by its antimicrobial activity

Propriétés

IUPAC Name |

7-phenyl-1-prop-2-enylpyrimido[4,5-d][1,3]oxazine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3/c1-2-8-18-13-11(14(19)21-15(18)20)9-16-12(17-13)10-6-4-3-5-7-10/h2-7,9H,1,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGKUZJDSFNXJIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=NC(=NC=C2C(=O)OC1=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30608755 |

Source

|

| Record name | 7-Phenyl-1-(prop-2-en-1-yl)-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76360-66-2 |

Source

|

| Record name | 7-Phenyl-1-(prop-2-en-1-yl)-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

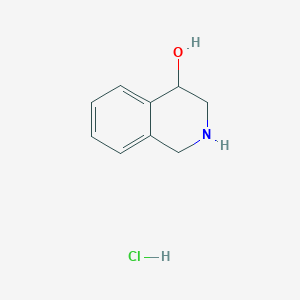

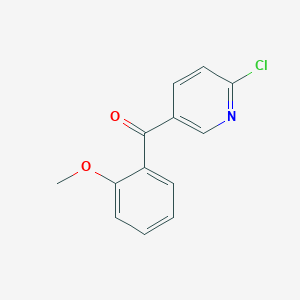

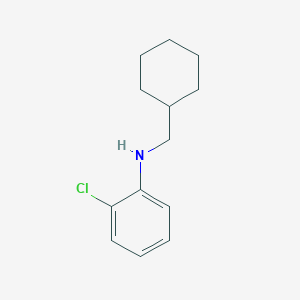

![1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone](/img/structure/B1320929.png)